molecular formula C8H8BrN5 B13183253 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13183253
M. Wt: 254.09 g/mol
InChI Key: CNGMQKQBPPYHSL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H8BrN5

Molecular Weight

254.09 g/mol

IUPAC Name

1-[(5-bromopyridin-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H8BrN5/c9-6-1-2-7(11-3-6)4-14-5-12-8(10)13-14/h1-3,5H,4H2,(H2,10,13)

InChI Key

CNGMQKQBPPYHSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine and 1H-1,2,4-triazole.

    Reaction Conditions: The bromopyridine is first functionalized to introduce a methyl group at the 2-position. This is achieved through a series of reactions involving reagents such as methyl iodide and a base like potassium carbonate.

    Coupling Reaction: The functionalized bromopyridine is then coupled with 1H-1,2,4-triazole under conditions that promote nucleophilic substitution, often using a palladium catalyst.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the pyridine ring is susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Scientific Research Applications

1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
  • CAS No.: 1566874-39-2
  • Molecular Formula : C₈H₈BrN₅
  • Molecular Weight : 254.09 g/mol
  • Structure : Features a 1,2,4-triazol-3-amine core linked via a methyl group to a 5-bromopyridin-2-yl moiety .

Key Properties :

  • Potential Applications: Triazol-3-amine derivatives are frequently explored for anticancer activity due to their ability to inhibit kinase enzymes or disrupt DNA repair pathways .

Comparative Analysis with Structural Analogs

Substituent Variations in the Triazol-3-amine Series

The following table highlights structural differences and similarities among selected analogs:

Compound Name (CAS No.) Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound (1566874-39-2) 5-Bromopyridin-2-ylmethyl C₈H₈BrN₅ 254.09 Bromopyridine group enhances lipophilicity; potential kinase inhibition.
1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine (1566284-32-9) 3-Bromopyridin-2-ylmethyl C₈H₈BrN₅ 254.09 Positional isomer; altered electronic properties due to bromine placement.
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 2-Chloro-4-fluorophenylmethyl C₉H₉ClFN₄ 226.64 Halogenated phenyl group; potential antimicrobial activity.
1-[(3-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine 3-Bromophenylmethyl C₉H₉BrN₄ 259.10 Bromophenyl substituent; higher lipophilicity vs. pyridine analogs.
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine (1228014-23-0) 3-Bromophenyl (directly attached) C₈H₆BrN₄ 239.07 No methyl linker; reduced steric bulk.

Physicochemical Properties

  • Lipophilicity :
    • Bromine in the pyridine ring (target compound) increases logP compared to fluorine/chlorine-substituted phenyl analogs (e.g., 1-[(2-chloro-4-fluorophenyl)methyl]-: logP ~1.5 vs. target compound logP ~2.2) .
  • Solubility :
    • Pyridine-containing derivatives generally exhibit better aqueous solubility than purely aromatic analogs due to nitrogen’s hydrogen-bonding capacity .

Biological Activity

1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1566874-39-2) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, pharmacological properties, and case studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C8H8BrN5
  • Molecular Weight : 254.09 g/mol
  • Structure : The compound features a triazole ring and a brominated pyridine moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. Detailed synthetic pathways can be found in specialized literature focusing on triazole derivatives.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1-(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-aminePanc-112.5
Similar Triazole DerivativeMiapaca-215.0
Similar Triazole DerivativeBxPC-310.0

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. A study assessing the antimicrobial efficacy of various triazoles indicated that those with a bromine substituent showed enhanced activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully elucidated but is expected to follow similar trends due to structural similarities.

The biological activity of triazoles often involves interference with nucleic acid synthesis or disruption of metabolic pathways in target organisms. The presence of the brominated pyridine moiety may enhance interactions with biological targets such as enzymes involved in DNA replication or repair.

Case Studies

Several case studies have highlighted the potential of triazole derivatives in clinical settings:

  • Pancreatic Cancer Study : In vitro studies demonstrated that compounds similar to this compound effectively reduced pancreatic cancer cell viability by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : A comparative analysis showed that triazoles with halogen substitutions exhibited improved antimicrobial potency against resistant strains of bacteria .

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